molecular formula C8H13BN2O3 B1455509 (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid CAS No. 916890-60-3

(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid

Cat. No. B1455509
M. Wt: 196.01 g/mol
InChI Key: SNNIMJJQYZQRCA-UHFFFAOYSA-N
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Description

“(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used for a pharmaceutical drug to treat constipation due to having an excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .


Synthesis Analysis

The synthesis of this compound involves a Suzuki coupling reaction for the preparation of heteroaryl scaffolds via the formation of a C-C bond .


Molecular Structure Analysis

The empirical formula of this compound is C8H13BN2O3, and its molecular weight is 196.01 . The SMILES string representation is OB(O)c1ccnn1C2CCCCO2 .


Chemical Reactions Analysis

The compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is 74-78 °C . The compound’s InChI code is 1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 .

Scientific Research Applications

Boronic Acid Compounds in Organic Synthesis and Catalysis

Boronic acids, including pyrazole-based boronic acids, are pivotal in organic synthesis, especially in the Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This method is fundamental in the synthesis of complex organic molecules, pharmaceuticals, and polymers. The versatility and mild reaction conditions of these reactions have made boronic acids, including derivatives like "(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid", essential tools in medicinal chemistry for constructing pharmacologically active compounds (Plescia & Moitessier, 2020).

Boronic Acids in Sensor Development

Boronic acids have unique properties that allow them to form reversible covalent bonds with diols and polyols, making them excellent candidates for developing chemical sensors. Sensors based on boronic acids can detect sugars, pH changes, and other biomolecules. These features are particularly useful in biomedical applications, such as monitoring glucose levels in diabetic patients. The development of boronic acid-based sensors with double recognition sites has significantly improved their selectivity and sensitivity (Bian et al., 2019).

Boronic Acids in Drug Discovery and Development

Boronic acids have been incorporated into the structure of various drugs due to their unique characteristics, such as enhancing drug potency and improving pharmacokinetic profiles. Several boronic acid-containing drugs have been approved by the FDA and Health Canada, mainly for treating cancer and infectious diseases. The design and discovery process of these drugs highlight the importance of boronic acids in modern medicinal chemistry (Plescia & Moitessier, 2020).

Environmental and Material Science Applications

Boronic acids play a critical role in environmental science, particularly in the removal of boron from water through reverse osmosis membranes. This is essential for desalination processes and the production of drinking water. The interaction between boronic acids and membrane technology is an area of active research, aiming to optimize the removal of boron and other contaminants from water sources (Tu et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to regulation (EC) No 1272/2008 [CLP] and amendments . The hazard statement is H302 . The storage class code is 11 - Combustible Solids .

properties

IUPAC Name

[1-(oxan-2-yl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O3/c12-9(13)7-4-5-11(10-7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNIMJJQYZQRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN(C=C1)C2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716985
Record name [1-(Oxan-2-yl)-1H-pyrazol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid

CAS RN

916890-60-3
Record name [1-(Oxan-2-yl)-1H-pyrazol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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